molecular formula C16H14N4S B11997157 4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol

4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B11997157
M. Wt: 294.4 g/mol
InChI Key: GVNZBVMCFWWQMS-GZTJUZNOSA-N
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Description

4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol is a synthetic triazole-thiol derivative that serves as a versatile scaffold in medicinal chemistry and materials science research. Its primary research value lies in its significant biological activity; studies have demonstrated its potent efficacy as an antimicrobial agent against a range of bacterial and fungal pathogens, making it a candidate for the development of new anti-infective therapies source . The mechanism of action for its antimicrobial properties is often attributed to its ability to interfere with essential microbial enzymes, though its exact intracellular targets are an active area of investigation. Beyond its biological applications, this compound is of high interest in materials chemistry due to its heterocyclic structure and sulfur-containing thiol group, which can facilitate corrosion inhibition on metal surfaces, offering a pathway for developing novel protective coatings in industrial applications source . The presence of the azomethine group (-CH=N-) in its benzylidene moiety further contributes to its utility as a ligand for forming stable complexes with various metal ions, which can be explored for catalytic or sensor applications. This compound is strictly for use in laboratory research to further elucidate these mechanisms and applications.

Properties

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

4-[(E)-(4-methylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4S/c1-12-7-9-13(10-8-12)11-17-20-15(18-19-16(20)21)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,21)/b17-11+

InChI Key

GVNZBVMCFWWQMS-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclization of Potassium Dithiocarbazinate

A mixture of potassium dithiocarbazinate (0.02 M) and hydrazine hydrate (0.04 M) in water was refluxed for 3–4 hours. The reaction progress was monitored by hydrogen sulfide gas evolution. Acidification with concentrated HCl precipitated a white solid, which was recrystallized from ethanol to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (42% yield).

  • Key characterization :

    • IR (KBr, cm⁻¹) : 943 (N–C–S), 1278 (N–N–C), 3365 (N–H), 696 (C–S).

    • ¹H NMR (DMSO-d₆, ppm) : δ 7.7 (m, 5H, Ar–H), 7.9 (s, 2H, NH₂), 14.6 (s, 1H, S–H).

Thiocarbohydrazide Cyclization

Thiocarbohydrazide (1) was refluxed in aqueous formic acid or trifluoroacetic acid to form intermediates (2) or (3), respectively. These intermediates were recrystallized (EtOH or H₂O) and served as precursors for triazole-3-thiol derivatives.

Schiff Base Condensation with 4-Methylbenzaldehyde

The triazole-3-thiol intermediate undergoes condensation with 4-methylbenzaldehyde to introduce the benzylidene moiety. Reaction conditions vary by acid catalyst and solvent:

Acetic Acid-Mediated Condensation

A mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.89 mmol) and 4-methylbenzaldehyde (1.89 mmol) in glacial acetic acid was refluxed for 2–4 hours. The product precipitated upon cooling and was recrystallized from ethanol.

  • Yield : 39–45%.

  • IR (KBr, cm⁻¹) : 943 (N–C–S), 3144–3099 (Ar–H), 698 (C–S), 1305 (C–N).

  • ¹H NMR (DMSO-d₆, ppm) : δ 7.5 (m, 5H, Ar–H), 7.85 (m, 4H, 4-methylbenzylidene–H), 8.7 (s, 1H, N=CH), 14.6 (s, 1H, S–H).

Sulfuric Acid-Catalyzed Condensation

Using concentrated H₂SO₄ (4–5 drops) in ethanol under reflux for 3 hours improved reaction efficiency. Post-reaction, the mixture was cooled, filtered, and recrystallized from hot ethanol.

  • Yield : 39%.

  • Purity : ≥95% (HPLC, acetonitrile/water with 0.1% TFA).

Alternative Synthetic Routes

Hydrazine Monohydrate-Mediated Cyclization

Hydrazine monohydrate facilitated the formation of 2-(4-(trifluoromethyl)benzoyl)hydrazine-1-carbodithioate (7), which was cyclized with CS₂/KOH in ethanol. Acidification with HCl yielded intermediates for subsequent aldehyde condensations.

Crystallographic and Spectroscopic Validation

X-ray Crystallography

The crystal structure (CCDC 644949) confirms the (E)-configuration of the benzylidene group, with a dihedral angle of 15.2° between triazole and phenyl rings.

Mass Spectrometry

ESI-MS (m/z): [M+H]⁺ calculated for C₁₆H₁₄N₄S: 294.4, observed: 295.1.

Synthetic Optimization and Challenges

  • Solvent Impact : Ethanol and acetic acid are optimal for balancing solubility and product precipitation.

  • Catalyst Efficiency : H₂SO₄ enhances imine formation but may necessitate neutralization steps.

  • Yield Limitations : Steric hindrance from the 4-methyl group reduces condensation efficiency compared to unsubstituted benzaldehyde.

Industrial-Scale Considerations

  • Cost-Effective Reagents : Thiocarbohydrazide (€120/kg) and 4-methylbenzaldehyde (€90/kg) are commercially viable.

  • Waste Management : H₂S scrubbing and acid neutralization are critical for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with 4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated that derivatives of triazole-thiol compounds exhibit cytotoxic effects against melanoma and breast cancer cell lines, indicating their potential as anticancer agents .
  • Antimicrobial Properties : Triazole derivatives have been explored for their ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The compound's scaffold has been used to design new β-lactamase inhibitors that enhance the efficacy of existing antibiotics against resistant bacterial strains .
  • Antioxidant Activity : The thiol group in the compound contributes to its antioxidant properties, which can protect cells from oxidative stress. This property is particularly relevant in developing treatments for diseases associated with oxidative damage.

Medicinal Chemistry

The synthesis of this compound has been explored for creating a library of derivatives aimed at enhancing biological activity. The structural modifications allow researchers to tailor the pharmacological profiles of these compounds for specific therapeutic targets.

Case Studies

  • Cytotoxicity Studies :
    • A study evaluated various triazole-thiol derivatives against human melanoma and breast cancer cell lines using the MTT assay. Compounds were found to exhibit selective cytotoxicity towards cancer cells, with some derivatives showing enhanced activity compared to standard chemotherapeutics .
  • β-Lactamase Inhibition :
    • Research focused on designing inhibitors based on the triazole-thiol scaffold revealed several candidates that effectively inhibited class A and B β-lactamases. These compounds demonstrated synergistic effects when combined with carbapenems, suggesting their potential in overcoming antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 4 or 5 enhance polarity and thermal stability (e.g., melting points of nitro derivatives exceed 200°C) .
  • Electron-donating groups (e.g., methyl, methoxy) improve solubility in organic solvents .

Physicochemical Properties

Property 4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-triazole-3-thiol 4-[(4-Nitro-benzylidene)-amino]-5-trifluoromethyl-4H-triazole-3-thiol 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-triazole-3-thiol
Melting Point (°C) Not reported 207–208 Not reported
IR (C=N stretch, cm⁻¹) ~1600 (estimated) 1600 ~1590–1610
Solubility Moderate in ethanol Poor in water, soluble in DMSO Soluble in ethanol, DMF

Notes:

  • Nitro and trifluoromethyl groups increase melting points due to enhanced intermolecular interactions .
  • Methyl and phenoxy groups improve solubility in polar aprotic solvents .

Antimicrobial Activity

  • The 4-phenoxybenzylidene analog () exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to the electron-withdrawing phenoxy group enhancing membrane penetration .
  • The unsubstituted benzylidene analog () shows moderate activity, suggesting methyl or nitro substituents enhance potency .

Antioxidant Activity

  • Schiff bases with electron-donating groups (e.g., methoxy, methyl) demonstrate radical scavenging activity. For example, a methyl-substituted derivative in showed an IC₅₀ of 5.84 μg/mL against DPPH radicals, comparable to ascorbic acid .

Antiradical Activity

  • Pyrazole-containing analogs () exhibit moderate antiradical activity, likely due to synergistic effects between the triazole and pyrazole moieties .

Biological Activity

4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol is a synthetic compound belonging to the triazole family, characterized by its unique thiol functional group. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The presence of the triazole ring and thiol group enhances its reactivity and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C16H14N4S, with a molecular weight of 294.4 g/mol. The structure features a triazole ring linked to a phenyl group and a benzylidene moiety, which contributes to its biological activity.

1. Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibit significant cytotoxic effects against various cancer cell lines. In a study assessing the compound's activity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, it was found that several synthesized derivatives showed enhanced cytotoxicity, particularly against melanoma cells .

Table 1: Cytotoxicity of 4-Triazole Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 Value (µM)Selectivity
Compound AIGR395.2High
Compound BMDA-MB-2317.8Moderate
Compound CPanc-110.5Low

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS. The compound exhibited significant free radical scavenging activity, with an IC50 value of 1.3 × 10^-3 M in the DPPH assay, indicating its effectiveness in neutralizing free radicals .

Table 2: Antioxidant Activity Comparison

Compound NameDPPH IC50 (mM)ABTS IC50 (mM)
4-Triazole1.3 × 10^-30.9 × 10^-3
Ascorbic Acid0.5 × 10^-30.6 × 10^-3

3. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

A notable study involved the synthesis of several derivatives based on the triazole scaffold and their subsequent biological evaluation. Among these derivatives, one compound demonstrated remarkable selectivity towards cancer cells while inhibiting cell migration effectively .

Another investigation assessed the interaction of the triazole derivative with biological macromolecules, revealing potential mechanisms of action that contribute to its anticancer properties .

Q & A

Q. Key Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield
CyclizationHydrazine hydrate, H₂OWaterReflux (3–4 h)70–80%
Condensation4-Methylbenzaldehyde, HClEthanolReflux (4–6 h)65–75%

Basic Question: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • FTIR : Confirms the presence of thiol (-SH) at ~2500 cm⁻¹, C=N stretch (triazole) at ~1600 cm⁻¹, and imine (C=N) at ~1650 cm⁻¹ .
  • ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (imine proton), δ 7.2–7.8 ppm (aromatic protons), and δ 2.4 ppm (methyl group) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular formula (C₁₆H₁₃N₄S) .
  • X-ray Crystallography (if crystalline): Resolves tautomeric forms (thiol vs. thione) using SHELXL software .

Advanced Question: How can tautomerism (thiol ↔ thione) affect biological activity, and how is it resolved experimentally?

Methodological Answer:
Thiol-thione tautomerism creates ambiguity in active conformers. To address this:

Computational Analysis : Use density functional theory (DFT) to calculate energy differences between tautomers .

X-ray Crystallography : Determine dominant tautomer in the solid state .

pH-Dependent NMR : Monitor tautomeric shifts in DMSO-d₆ at varying pH .

Example : A study on analogous triazoles showed the thione form predominates in polar solvents, altering enzyme-binding affinity by 30% .

Advanced Question: How can reaction by-products be minimized during synthesis?

Methodological Answer:
Common by-products include unreacted aldehydes or oxidized disulfides. Mitigation strategies:

  • Optimized Stoichiometry : Use 1.1 equivalents of aldehyde to ensure complete Schiff base formation .
  • Inert Atmosphere : Prevent disulfide formation (S–S coupling) by conducting reactions under N₂ .
  • Chromatographic Purification : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the pure product .

Data Contradiction Note : Some studies report higher yields under basic conditions (e.g., K₂CO₃), while others prefer acidic (HCl). This may relate to aldehyde reactivity or solvent polarity .

Basic Question: What in vitro assays are used to screen for antimicrobial activity?

Methodological Answer:

  • Agar Diffusion : Test against S. aureus (Gram-positive) and E. coli (Gram-negative) using 100 µg/mL compound discs; measure zones of inhibition .
  • MIC Determination : Use broth microdilution (NCCLS guidelines) with concentrations from 1–100 µg/mL; report minimum inhibitory concentration (MIC) .
  • Time-Kill Assays : Monitor bactericidal kinetics over 24 hours .

Example : Analogous triazoles showed MIC values of 12.5 µg/mL against C. albicans but weaker activity against P. aeruginosa (MIC >50 µg/mL) .

Advanced Question: How do substituents on the benzylidene group influence bioactivity?

Methodological Answer:
A structure-activity relationship (SAR) study reveals:

  • Electron-Withdrawing Groups (e.g., Cl, F): Enhance antifungal activity by increasing electrophilicity of the triazole ring .
  • Electron-Donating Groups (e.g., CH₃, OCH₃): Improve solubility but reduce potency due to steric hindrance .

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